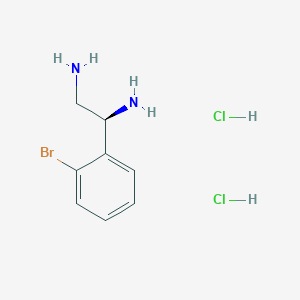
3-Chloro-5-cyclobutoxy-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-cyclobutoxy-2-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C9H9ClFNO and a molecular weight of 201.63 g/mol . This compound is of interest due to its unique chemical structure, which combines a chloro, cyclobutoxy, and fluoro substituent on a pyridine ring. These substituents impart distinct physical, chemical, and biological properties to the compound, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-cyclobutoxy-2-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine precursor. One common method is the reaction of 3-chloro-2-fluoropyridine with cyclobutanol in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-cyclobutoxy-2-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the substituents, leading to partially or fully reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative, while oxidation can produce N-oxide derivatives .
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-cyclobutoxy-2-fluoropyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and properties
Wirkmechanismus
The mechanism of action of 3-Chloro-5-cyclobutoxy-2-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluoro substituent can enhance binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. Additionally, the chloro and cyclobutoxy groups can modulate the compound’s lipophilicity and metabolic stability, influencing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyridine: A simpler analog with only chloro and fluoro substituents.
3-Chloro-2-fluoropyridine: Another analog with different substitution patterns on the pyridine ring.
3,4-Difluoropyridine: A compound with two fluoro substituents on the pyridine ring.
Uniqueness
3-Chloro-5-cyclobutoxy-2-fluoropyridine is unique due to the presence of the cyclobutoxy group, which imparts additional steric and electronic effects compared to its simpler analogs. This uniqueness can lead to distinct reactivity and properties, making it valuable for specific applications where these effects are desirable .
Eigenschaften
Molekularformel |
C9H9ClFNO |
|---|---|
Molekulargewicht |
201.62 g/mol |
IUPAC-Name |
3-chloro-5-cyclobutyloxy-2-fluoropyridine |
InChI |
InChI=1S/C9H9ClFNO/c10-8-4-7(5-12-9(8)11)13-6-2-1-3-6/h4-6H,1-3H2 |
InChI-Schlüssel |
NPCFYKMRQUJSER-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)OC2=CC(=C(N=C2)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


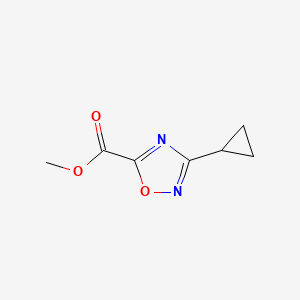
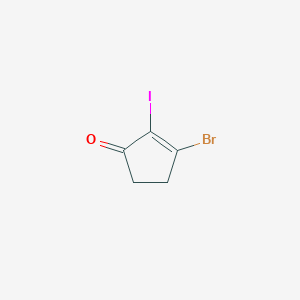
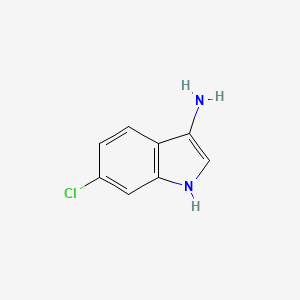

![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)
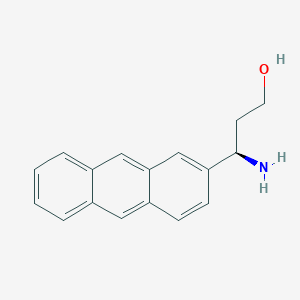
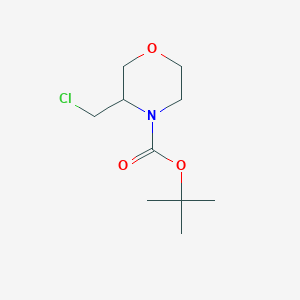


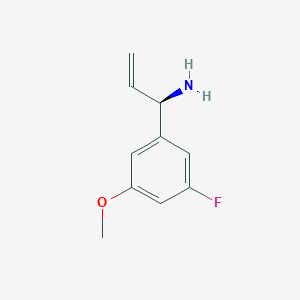

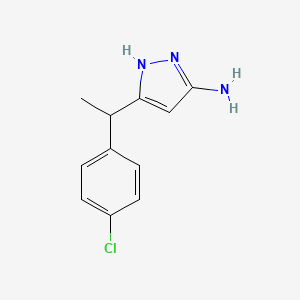
![2-Amino-7,8,9,10-tetrahydro-1H-cyclohepta[4,5]thieno[3,2-D]pyrimidin-4(6H)-one](/img/structure/B13037339.png)
